molecular formula C21H24FN3O3S2 B2607945 (E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683770-40-3

(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2607945
CAS No.: 683770-40-3
M. Wt: 449.56
InChI Key: YZLCKQURNUUKKJ-XTQSDGFTSA-N
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Description

(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a fluorinated benzo[d]thiazole moiety, and a sulfamoyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of appropriate thiourea derivatives with fluorinated aromatic aldehydes under acidic conditions.

    Introduction of the sulfamoyl group: This step involves the reaction of the intermediate with butyl and ethyl amines in the presence of a suitable sulfonyl chloride reagent.

    Coupling with benzamide: The final step involves the condensation of the sulfamoyl intermediate with a benzamide derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group would yield sulfonic acid derivatives, while substitution of the fluorine atom could yield a variety of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Inhibition of enzymes: The compound could bind to the active site of enzymes, inhibiting their activity.

    Interaction with receptors: It could interact with cell surface or intracellular receptors, modulating signaling pathways.

    DNA intercalation: The planar structure of the benzo[d]thiazole moiety could allow it to intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(N-butyl-N-ethylsulfamoyl)benzoic acid: Similar structure but lacks the benzo[d]thiazole moiety.

    N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Similar structure but lacks the sulfamoyl group.

Uniqueness

(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the sulfamoyl and benzo[d]thiazole moieties allows for a wide range of interactions with biological targets, making it a versatile compound for scientific research.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S2/c1-4-6-13-25(5-2)30(27,28)17-10-7-15(8-11-17)20(26)23-21-24(3)18-12-9-16(22)14-19(18)29-21/h7-12,14H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLCKQURNUUKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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